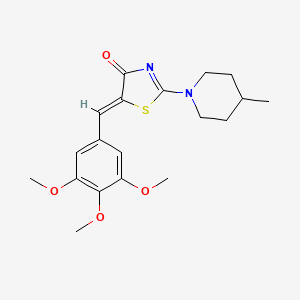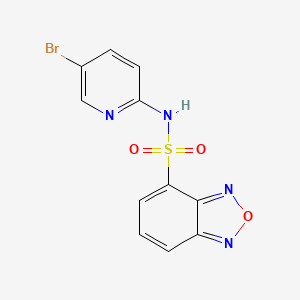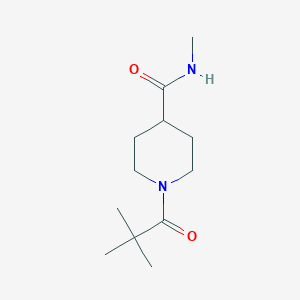
2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one
Vue d'ensemble
Description
2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one, also known as MPTT, is a synthetic compound that has received significant attention in the scientific community due to its potential therapeutic applications. MPTT belongs to the thiazole family of compounds and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are important for cancer cell survival and proliferation. 2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells, leading to increased cell survival and proliferation. 2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has also been shown to inhibit the NF-κB pathway, which is important for the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. 2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases, suggesting its potential as a treatment for these neurodegenerative disorders. Additionally, 2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to have anti-inflammatory and antioxidant effects in various in vitro and in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and its neuroprotective effects in animal models of neurodegenerative diseases. However, there are also some limitations to using 2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one in lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one. One potential direction is to investigate the compound's potential as a treatment for other diseases, such as inflammatory bowel disease and multiple sclerosis. Another potential direction is to develop more effective formulations of 2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one and its potential side effects in humans.
Applications De Recherche Scientifique
2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has shown promising results in preclinical studies as an anticancer agent, with the ability to induce apoptosis in cancer cells. 2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases, suggesting its potential as a treatment for these neurodegenerative disorders.
Propriétés
IUPAC Name |
(5Z)-2-(4-methylpiperidin-1-yl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-12-5-7-21(8-6-12)19-20-18(22)16(26-19)11-13-9-14(23-2)17(25-4)15(10-13)24-3/h9-12H,5-8H2,1-4H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEYBAWJTBBPCX-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C2=NC(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-2-(4-methylpiperidin-1-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,5-triethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4737092.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4737106.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylbutyl)benzamide](/img/structure/B4737113.png)

![5-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4737134.png)
![7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-N-[3-(4-morpholinyl)propyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4737135.png)
![ethyl 3-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4737138.png)


![5-[(5-bromo-2-furyl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4737154.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4737162.png)
![2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4737168.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4737172.png)
